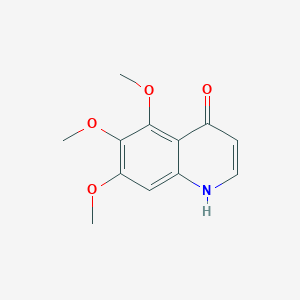

4-Hydroxy-5,6,7-trimethoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1204996-83-7 |

|---|---|

Molecular Formula |

C12H13NO4 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

5,6,7-trimethoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C12H13NO4/c1-15-9-6-7-10(8(14)4-5-13-7)12(17-3)11(9)16-2/h4-6H,1-3H3,(H,13,14) |

InChI Key |

CSYQQDONOLZYDS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=O)C=CNC2=C1)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Hydroxy 5,6,7 Trimethoxyquinoline

Established Synthetic Routes to 4-Hydroxy-5,6,7-trimethoxyquinoline Core

The construction of the 4-hydroxyquinoline (B1666331) core, also known as a 4-quinolone, can be achieved through several established synthetic strategies. These methods often involve the cyclization of aniline (B41778) precursors.

Multi-step Synthetic Approaches

Classical named reactions form the bedrock of multi-step syntheses for 4-hydroxyquinolines. The Conrad-Limpach synthesis, for instance, involves the thermal condensation of an aniline with a β-ketoester. rsc.orgnih.gov For the synthesis of this compound, this would typically start from 3,4,5-trimethoxyaniline.

Another prevalent multi-step approach involves the cyclization of N-acylated aniline derivatives. For example, a 2-aminoacetophenone derivative can be reacted with a benzoyl chloride, followed by an intramolecular aldol condensation to form the quinolone ring. nih.gov A general representation of such a pathway is the reaction of an appropriately substituted aniline with diethyl malonate or a similar three-carbon component, followed by thermal or acid/base-catalyzed cyclization.

A patented process for a related compound, 4-hydroxy-7-methoxyquinoline (B63709), highlights a multi-step sequence involving the reaction of 3,4-dimethoxyaniline with isopropylidene malonate and trimethyl orthoformate, followed by a cyclization step in diphenyl ether. google.com This methodology could be adapted for this compound by starting with 3,4,5-trimethoxyaniline.

Dehydrogenation of the corresponding 4-keto-1,2,3,4-tetrahydroquinoline is another viable route. This process often employs a palladium catalyst in the presence of a hydrogen acceptor like maleic acid or fumaric acid. google.com

One-pot Reaction Methodologies

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. researchgate.net Multicomponent reactions (MCRs) are particularly effective for generating molecular diversity. researchgate.net The synthesis of tetrahydroquinoline derivatives has been achieved through one-pot, three-component condensation reactions. nih.gov

For the synthesis of quinoline (B57606) derivatives, a one-pot approach might involve the reaction of an aniline, an aldehyde, and an activated methylene compound. semanticscholar.org A bismuth chloride-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation has been reported, which involves the condensation of β-enaminones with diethyl malonate. nih.gov This highlights the potential for developing a one-pot synthesis for this compound using similar microwave-assisted, catalyzed conditions.

Catalyst-Free Synthesis Techniques

While many quinoline syntheses rely on catalysts, catalyst-free methods are gaining traction due to their environmental and economic benefits. Thermal cyclization, a key step in the Conrad-Limpach reaction, is a classic example of a catalyst-free method. nih.gov The reaction yield in such syntheses is often dependent on the boiling point of the solvent used, with higher boiling points generally affording better yields. nih.gov Research into various high-boiling solvents has been conducted to optimize these thermal cyclizations. nih.gov While not strictly catalyst-free, some syntheses can proceed with minimal promoters under microwave irradiation, which accelerates the reaction. nih.gov

Functionalization and Derivatization of this compound Analogues

The 4-hydroxyquinoline scaffold is a versatile template for further functionalization, allowing for the generation of diverse chemical libraries. chemrxiv.orgrsc.org The presence of the hydroxyl group and the activated quinoline ring system in this compound offers multiple sites for derivatization.

Alkylation and Acylation Reactions

The hydroxyl group at the C4 position is a prime site for O-alkylation and O-acylation. O-alkylation can be achieved by treating the 4-hydroxyquinoline with an alkyl halide in the presence of a base like potassium hydroxide. nih.gov This reaction introduces an alkoxy group at the C4 position, which can significantly alter the compound's properties. For instance, the synthesis of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has been reported, where the quinolone was treated with 1-bromo-2-chloroethane or 1-bromo-3-chloropropane in the presence of KOH and a catalytic amount of KI. nih.gov

Acylation of the hydroxyl group can be performed using acyl chlorides or anhydrides. A related reaction is carbamoylation, where the 4-hydroxyl group is converted to a carbamate. This has been used as a protecting group strategy to allow for functionalization at other positions of the quinoline ring. chemrxiv.org

Introduction of Substituents at Varying Positions

The quinoline ring itself can be functionalized at various carbon positions through C-H functionalization strategies. chemrxiv.orgrsc.org These methods often employ directing groups to achieve site-selectivity. The hydroxyl group at C4 can direct functionalization to the C5 position. chemrxiv.org For example, ruthenium or rhodium catalysis can be used to introduce alkenyl or pyran ring systems at C5. chemrxiv.org

Furthermore, the C2 and C8 positions can be targeted by first converting the quinoline to its N-oxide, which then acts as a directing group. chemrxiv.org The C3 position can be functionalized through an anionic ortho-Fries rearrangement of a 4-O-carbamoyl group. chemrxiv.org

Below is a table summarizing some derivatization reactions applicable to the 4-hydroxyquinoline core:

| Reaction Type | Reagents and Conditions | Position of Functionalization | Product Type |

| O-Alkylation | Alkyl halide, KOH, KI, DMF | C4-OH | 4-Alkoxyquinoline |

| Carbamoylation | Diethyl carbamoyl chloride | C4-OH | 4-O-Carbamoylquinoline |

| C5-Alkenylation | Alkyne, [RuCl2(p-cymene)]2, Cu(OAc)2 | C5 | 5-Alkenyl-4-hydroxyquinoline |

| C3-Carboxamidation | Anionic ortho-Fries rearrangement of 4-O-carbamoyl group | C3 | 3-Carboxamide-4-hydroxyquinoline |

Formation of Hybrid Compounds

Molecular hybridization is a prominent strategy in medicinal chemistry focused on the design of new chemical entities by combining two or more pharmacophores (structural units with known biological activity) into a single molecule. This approach aims to create hybrid compounds with enhanced affinity and efficacy for biological targets, or with a dual-mode of action that can address multiple pathological pathways. For the this compound scaffold, hybridization offers a pathway to novel derivatives with potentially synergistic or expanded biological activities.

The strategy involves linking the quinoline core to other heterocyclic systems known for their therapeutic properties. Research into quinoline derivatives has shown that hybridization with scaffolds such as furan, pyrazole (B372694), indole, and thiadiazole can significantly improve bioactivity. bohrium.comresearchgate.net For instance, the combination of a quinoline moiety with a pyrazole ring has been explored to develop compounds with enhanced antibacterial or anticancer properties. researchgate.net

The design of such hybrids involves a linker that connects the distinct pharmacophores. The nature of this linker—its length, flexibility, and chemical composition—is critical and can significantly influence the pharmacological profile of the final compound. The synthesis of these hybrids typically involves multi-step reactions where the pre-functionalized quinoline core is coupled with the other heterocyclic moiety.

An example of the hybridization principle, although not involving a quinoline, is the development of chalcone-trimethoxycinnamide hybrids. nih.gov In this work, subunits of two promising antiproliferative compounds were combined to create a new hybrid molecule. nih.gov This same principle can be applied to this compound, where its core structure could be linked to other active motifs to explore new chemical space and biological activities.

Below is a table illustrating potential hybridization strategies for a quinoline scaffold, which could be adapted for this compound.

Table 1: Potential Hybridization Strategies for Quinoline Scaffolds

| Hybrid Partner Scaffold | Rationale for Hybridization | Potential Therapeutic Application |

|---|---|---|

| Pyrazole | Combines the broad-spectrum bioactivity of quinoline with the known anti-inflammatory and antimicrobial properties of pyrazole. researchgate.net | Antibacterial, Antifungal, Anti-inflammatory |

| Indole | Merges two privileged heterocyclic structures prevalent in pharmacologically active compounds to target multiple cellular pathways. researchgate.net | Anticancer, Antiviral |

| Thiadiazole | Integrates the quinoline nucleus with the thiadiazole ring, a common feature in antimicrobial and anticancer agents, to potentially achieve synergistic effects. researchgate.net | Antimicrobial, Anticancer |

| Furan | Creates a novel molecular framework by combining the quinoline core with the furan ring, found in various bioactive natural products. bohrium.com | Antibacterial, Antiviral |

Green Chemistry Considerations in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like quinolines to minimize environmental impact. This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts. The paradigm has shifted from conventional synthetic methods to advanced green methodologies that reduce waste, solvent consumption, and energy input. bohrium.comresearchgate.net

Traditional methods for quinoline synthesis, such as the Skraup and Friedländer syntheses, often require harsh conditions, strong acids, and hazardous reagents. nih.govijpsjournal.com Green chemistry approaches seek to modify these classic routes to make them more sustainable. Key strategies include the use of greener solvents like water and ethanol, the development of catalyst-free reactions, and the application of alternative energy sources such as microwave and ultrasound irradiation. bohrium.comresearchgate.net

Several green catalysts have proven effective in synthesizing quinoline analogs, including p-toluenesulfonic acid (p-TSA), cerium nitrate, and para-sulfonic acid calix bohrium.comarene. bohrium.comresearchgate.net Formic acid has also emerged as a versatile and environmentally friendly catalyst for quinoline synthesis, offering advantages like milder reaction conditions and reduced waste. ijpsjournal.com

Nanocatalysts represent a significant advancement in the green synthesis of quinolines. nih.gov For example, magnetic nanoparticles have been used as environmentally safe solid acid catalysts for the production of quinoline derivatives, allowing for easy recovery and reuse of the catalyst. nih.gov These methods often result in excellent yields within short reaction times under mild conditions. nih.gov One study reported the use of a newly developed nanocatalyst to synthesize quinoline derivatives via the Friedlander protocol in ethanol at 60 °C, achieving good yields of 68–96%. nih.gov

The application of these green principles to the synthesis of this compound and its derivatives could involve adapting existing methods. For instance, a modified Friedländer synthesis could be employed, condensing a suitably substituted o-aminobenzaldehyde or o-aminophenone with an active methylene compound using a green catalyst and an eco-friendly solvent.

Table 2: Green Chemistry Approaches in Quinoline Synthesis

| Green Strategy | Description | Example | Reference |

|---|---|---|---|

| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Use of ethanol or water as the reaction solvent. | bohrium.comresearchgate.net |

| Green Catalysts | Employing non-toxic, recyclable, or biodegradable catalysts to improve reaction efficiency and reduce waste. | p-toluenesulfonic acid (p-TSA), cerium nitrate, formic acid. bohrium.comijpsjournal.com | bohrium.comijpsjournal.com |

| Nanocatalysis | Using nanocatalysts for high efficiency, selectivity, and ease of recovery. | Magnetic nanoparticle-based solid acid catalysts for producing quinoline derivatives. | nih.gov |

| Alternative Energy | Utilizing energy sources like microwave or ultrasound to accelerate reactions and reduce energy consumption. | Microwave-assisted synthesis of quinoline derivatives providing good yields under mild conditions. | researchgate.net |

| Catalyst-Free Methods | Designing reactions that proceed efficiently without the need for a catalyst, simplifying purification and reducing waste. | Certain one-pot synthesis techniques for quinoline analogs have been developed to be catalyst-free. | researchgate.net |

Physicochemical and Conformational Analysis of 4 Hydroxy 5,6,7 Trimethoxyquinoline

Spectroscopic Characterization and Structural Elucidation

The precise structure of 4-Hydroxy-5,6,7-trimethoxyquinoline is determined through a combination of modern spectroscopic techniques. While specific experimental data for this exact compound is not widely published, analysis of closely related analogs provides a robust framework for understanding its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 4-hydroxy-6,7-dimethoxyquinoline, offers valuable insights into the expected proton signals for this compound. In 4-hydroxy-6,7-dimethoxyquinoline, the protons on the quinoline (B57606) ring system and the methoxy (B1213986) groups give rise to characteristic signals. For instance, the proton at position 2 (H-2) typically appears as a doublet, coupled to the proton at position 3. The protons on the benzene (B151609) ring moiety (H-5 and H-8) will have chemical shifts influenced by the electron-donating methoxy groups. echemi.com

For this compound, we would anticipate a singlet for the proton at position 8, as the adjacent position 7 is substituted. The protons at positions 2 and 3 would likely appear as doublets, coupled to each other. The three methoxy groups at positions 5, 6, and 7 would each produce a singlet, with their chemical shifts being slightly different due to their distinct electronic environments. The hydroxyl proton at position 4 may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. In 4-hydroxyquinolines, the carbon atoms of the quinoline ring system resonate at specific chemical shifts. The carbon bearing the hydroxyl group (C-4) and the carbons attached to the methoxy groups (C-5, C-6, and C-7) would show characteristic downfield shifts due to the electronegativity of the oxygen atoms. The carbons of the methoxy groups themselves would appear as distinct signals in the upfield region of the spectrum.

Table 1: ¹H NMR Data for 4-Hydroxy-6,7-dimethoxyquinoline

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.76 | d | 7.3 |

| H-5 | 7.42 | s | - |

| H-8 | 7.05 | s | - |

| H-3 | 5.93 | d | 7.3 |

| OCH₃ (6,7) | 3.84, 3.81 | s | - |

Data obtained in DMSO-d₆ at 400 MHz. echemi.com

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₂H₁₃NO₄, corresponding to a molecular weight of 235.24 g/mol . researchgate.net

High-resolution mass spectrometry (HRMS) would be able to confirm this molecular formula with high accuracy. For the related 4-hydroxy-6,7-dimethoxyquinoline, the protonated molecule [M+H]⁺ is observed at an m/z of 206.0817. For this compound, the expected [M+H]⁺ ion would be at m/z 236.0866. The fragmentation pattern in the mass spectrum would likely involve the loss of methyl groups from the methoxy substituents and potentially the loss of CO, which is characteristic of quinolone structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the methoxy groups would appear in the region of 1275-1000 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. If the compound exists significantly in its keto-tautomeric form (a 4-quinolone), a strong C=O stretching band would be visible around 1650-1600 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice.

While a crystal structure for this compound is not publicly available, studies on other 4-hydroxyquinoline (B1666331) derivatives have shown that the solid-state structure can be influenced by the tautomeric form present. researchgate.net The crystal structure would definitively show whether the compound exists as the 4-hydroxyquinoline (enol) or the 4-quinolone (keto) tautomer in the solid state. Intermolecular hydrogen bonding involving the hydroxyl/keto group and the quinoline nitrogen is a common feature in the crystal packing of these compounds.

Tautomerism and Its Impact on 4-Hydroxyquinoline Systems

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For 4-hydroxyquinolines, the most significant tautomerism is the enol-keto equilibrium.

Enol-Keto Tautomeric Equilibria in 4-Hydroxyquinolines

4-Hydroxyquinolines can exist in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone or quinolin-4(1H)-one). The position of this equilibrium is influenced by several factors, including the substitution pattern on the quinoline ring, the solvent, and the temperature. researchgate.net

The electron-donating methoxy groups at positions 5, 6, and 7 in this compound are expected to influence the electron density of the quinoline system and thereby affect the stability of the tautomers. Generally, in solution, the keto form of 4-hydroxyquinoline is often favored. The presence of substituents can shift this equilibrium. Spectroscopic techniques like NMR and UV-Vis spectroscopy are instrumental in studying these tautomeric equilibria in solution. For instance, the chemical shifts of the protons and carbons in the vicinity of the tautomerizing system will be different for the enol and keto forms, allowing for the determination of their relative populations. researchgate.net

Experimental and Theoretical Probes for Tautomeric Preferences

The tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms of 4-hydroxyquinoline derivatives is a critical aspect of their chemical behavior and has been the subject of extensive investigation. The predominance of one tautomer over the other is influenced by substitution patterns, solvent polarity, and physical state. For this compound, while specific studies are limited, a comprehensive understanding can be extrapolated from research on the parent compound, 4-hydroxyquinoline, and other substituted analogues. These studies consistently indicate a strong preference for the keto-tautomer.

Experimental and theoretical methods are crucial in elucidating these tautomeric preferences. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, alongside X-ray crystallography and computational calculations, provide converging evidence for the dominance of the 4-quinolone form.

Research on 4-hydroxy-4(1H)-quinolon, the parent compound, has demonstrated through X-ray crystallography that it exists as the keto tautomer in the solid state. nih.gov The crystal structure reveals a dimeric formation connected by intermolecular hydrogen bonds between the imino hydrogen and the carbonyl group. nih.gov This structural analysis provides definitive evidence for the keto form in the crystalline phase.

In solution, NMR spectroscopy is a powerful tool for distinguishing between tautomers. Studies on 4-hydroxy-4(1H)-quinolon in polar solvents like dimethyl sulfoxide (B87167) (DMSO) and water show a single set of signals in both ¹H and ¹³C NMR spectra. nih.govresearchgate.net The presence of a carbonyl signal around 176.8 ppm in the ¹³C NMR spectrum is a key indicator of the 4-oxo form. nih.gov Comparison with the O-methylated derivative, which is locked in the enol form, further confirms that the 4-oxo-tautomer is the exclusive form present in these solutions. nih.gov

Infrared spectroscopy also supports the prevalence of the keto form. The powder FT-IR spectra of 4(1H)-quinolones typically show a distinct stretching vibration for the C=O bond, while the characteristic O-H stretching peak of the enol form is absent. researchgate.net

Theoretical investigations, primarily using Density Functional Theory (DFT) calculations, have been employed to predict the relative stabilities of the tautomers. researchgate.netresearchgate.net Computational studies on a range of 4-hydroxyquinoline derivatives have consistently shown that the keto form is energetically more stable than the enol form, both in the gas phase and in various solvents. researchgate.netresearchgate.net These calculations align with the experimental findings from spectroscopic and crystallographic data. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory for various substituted 4-hydroxyquinolines indicate the keto-tautomer's preference. researchgate.net While the gas phase of pyridones might show some enol character, the keto-form is overwhelmingly favored in solid and liquid states. researchgate.net

The following tables summarize the key experimental and theoretical data that support the predominance of the keto-tautomer in 4-hydroxyquinoline systems, which can be extrapolated to this compound.

Table 1: Key Spectroscopic Data for Tautomeric Analysis of 4-Hydroxy-4(1H)-quinolon

| Spectroscopic Method | Key Observation | Inferred Tautomeric Form |

| ¹³C NMR (in DMSO) | Carbonyl (C4) signal at ~176.8 ppm | Keto (4-oxo) form |

| ¹H NMR (in DMSO/water) | Single set of signals consistent with one tautomer | Keto (4-oxo) form |

| Infrared (Solid State) | Presence of C=O stretching band, absence of broad O-H band | Keto (4-oxo) form |

Table 2: Crystallographic and Computational Data for Tautomeric Analysis

| Method | Key Finding | Predominant Tautomer |

| X-ray Crystallography | C-O bond length in the range of a C=O double bond; presence of an N-H bond. | Keto (4-oxo) form |

| DFT Calculations | Lower calculated energy for the 4-quinolone structure compared to the 4-hydroxyquinoline structure. | Keto (4-oxo) form |

Computational and Theoretical Studies on 4 Hydroxy 5,6,7 Trimethoxyquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 4-Hydroxy-5,6,7-trimethoxyquinoline, DFT calculations would provide fundamental insights into its chemical behavior.

Geometry Optimization and Energetic Profiles

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the this compound molecule, corresponding to the lowest energy state on its potential energy surface. From this optimized geometry, various thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy can be calculated. These energetic profiles are essential for understanding the compound's stability and potential reaction pathways. While specific data for the target compound is unavailable, studies on similar 4-hydroxyquinolone analogues have utilized DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, to achieve this. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | - | Indicates electron-donating capability |

| LUMO Energy | - | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | - | Predicts chemical reactivity and stability |

Note: This table is for illustrative purposes only, as specific experimental or calculated values for this compound are not available in the reviewed literature.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery and design.

Ligand-Protein Interaction Modeling

Molecular docking simulations would place the this compound molecule into the binding site of a target protein and predict the preferred orientation and conformation of the ligand. This modeling is crucial for understanding the potential biological activity of the compound. ontosight.ai The process involves scoring functions that estimate the binding affinity (e.g., in kcal/mol), with lower scores generally indicating a more favorable interaction. Subsequent molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction.

Prediction of Binding Sites and Modes

Through molecular docking, it is possible to predict the specific amino acid residues within a protein's active site that are likely to form interactions with this compound. ontosight.ai These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these binding modes is essential for explaining the compound's mechanism of action at a molecular level and for guiding the design of more potent analogues. For instance, studies on similar quinoline (B57606) derivatives have successfully used molecular docking to predict binding modes with enzymes relevant to cancer therapy. chemicalbook.com

Table 2: Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictions

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach utilized in medicinal chemistry and toxicology to establish a mathematical correlation between the chemical structure of a compound and its biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, the broader class of quinoline derivatives has been the subject of numerous QSAR studies. These investigations provide valuable insights into the structural features that govern the biological activities of these compounds, which can be extrapolated to understand the potential properties of this compound.

QSAR studies on quinoline derivatives have predominantly focused on their potential as anticancer agents. globalresearchonline.netnih.gov These studies aim to identify the key molecular descriptors—numerical values that quantify different aspects of a molecule's structure—that are correlated with cytotoxic or inhibitory activity against various cancer cell lines.

In a typical QSAR study of quinoline derivatives, a series of related compounds with known biological activities (e.g., IC₅₀ values) is selected. researchgate.net The three-dimensional structures of these molecules are then used to calculate a wide range of molecular descriptors. These descriptors can be categorized into several types:

Electronic Descriptors: These relate to the distribution of electrons in the molecule and include properties like dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the molecule's affinity for non-polar environments, with the partition coefficient (log P) being a primary example.

Topological Descriptors: These are numerical indices derived from the two-dimensional representation of the molecule, reflecting its connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to build a mathematical model that links a selection of these descriptors to the observed biological activity. researchgate.net

For instance, 3D-QSAR studies, which consider the three-dimensional fields surrounding the molecules, have been applied to quinoline derivatives to elucidate the impact of steric and electrostatic fields on their anticancer activity. nih.gov These models can generate contour maps that visualize regions where positive or negative steric bulk, or positive or negative electrostatic charges, are favorable or unfavorable for activity. Such insights are instrumental in the rational design of new, more potent analogues. nih.gov

Preclinical Biological and Pharmacological Investigations of 4 Hydroxy 5,6,7 Trimethoxyquinoline and Its Derivatives

Anticancer Activities and Associated Mechanisms

Derivatives of the 5,6,7-trimethoxyquinoline scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action. These compounds have been shown to interfere with critical cellular processes involved in cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

A crucial target in cancer chemotherapy is the microtubule cytoskeleton, which plays a pivotal role in cell division, motility, and intracellular transport. nih.gov Several derivatives of 5,6,7-trimethoxyquinoline have been identified as potent inhibitors of tubulin polymerization, a process essential for microtubule formation. nih.gov By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. nih.gov

Notably, two series of novel quinoline (B57606) derivatives possessing the trimethoxyquinoline scaffold, specifically N-aryl-trimethoxy quinoline-4-amine derivatives and 2-styryl-trimethoxy quinoline derivatives, have been synthesized and evaluated for their anticancer properties. nih.gov Certain compounds within these series, such as 7e and 7f, have demonstrated the ability to inhibit tubulin polymerization in a manner comparable to the well-known tubulin inhibitor, Combretastatin A-4 (CA-4). nih.govmums.ac.ir This inhibition of tubulin assembly is a key mechanism contributing to their cytotoxic effects. nih.gov Further research has also highlighted other quinoline derivatives as effective tubulin polymerization inhibitors that target the colchicine (B1669291) binding site on tubulin. nih.govacs.orgmdpi.com

Induction of Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell division, making the cell cycle a prime target for therapeutic intervention. Derivatives of 5,6,7-trimethoxyquinoline have been shown to induce cell cycle arrest, primarily at the G2/M phase. nih.gov This arrest is a direct consequence of the disruption of the microtubule network caused by the inhibition of tubulin polymerization. nih.gov

Flow cytometry analysis of human cancer cell lines, including both sensitive and resistant strains of breast (MCF-7) and ovarian (A2780) cancer, treated with potent 5,6,7-trimethoxyquinoline derivatives like 7e and 7f, revealed a significant accumulation of cells in the G2/M phase. nih.govmums.ac.ir For instance, in MCF-7/MX resistant cancer cells, treatment with compound 7f led to a substantial increase in the G2/M phase population from 3.42% in the control group to 29.37% at a 20 µM concentration. nih.gov Similarly, compound 7e increased the G2/M population in these cells to 37.85% at a 10 µM concentration. nih.gov This demonstrates that these compounds exert their cytotoxic activity, at least in part, by halting the cell cycle at a critical checkpoint. nih.gov

Apoptosis Induction Pathways

The ability to trigger programmed cell death, or apoptosis, is a critical characteristic of an effective anticancer agent. Several studies have confirmed that derivatives of 5,6,7-trimethoxyquinoline can induce apoptosis in cancer cells. nih.gov The induction of apoptosis by these compounds is closely linked to their ability to inhibit tubulin polymerization and cause cell cycle arrest. nih.gov

Annexin V binding staining studies on A2780 ovarian cancer cells treated with compound 7e, a potent N-aryl-trimethoxy quinolin-4-amine derivative, showed a dose-dependent increase in apoptosis. nih.govmums.ac.ir These findings suggest that the antiproliferative effects of these compounds are mediated through the activation of apoptotic pathways. nih.gov While the precise signaling cascades are still under investigation, it is evident that these quinoline derivatives can effectively trigger the cellular machinery responsible for programmed cell death.

Cytotoxicity against Various Cancer Cell Lines

Derivatives of 5,6,7-trimethoxyquinoline have exhibited significant cytotoxic activity against a range of human cancer cell lines. nih.gov The in vitro antiproliferative activities of newly synthesized N-aryl-trimethoxy quinolin-4-amine and (E)-4-chloro-5,6,7-trimethoxy-2-styrylquinoline derivatives were evaluated against human breast cancer (MCF-7 and its resistant counterpart MCF-7/MX) and ovarian cancer (A2780 and its resistant counterpart A2780/RCIS) cell lines. nih.gov

Generally, the N-aryl-trimethoxy quinolin-4-amine derivatives displayed greater cytotoxicity compared to the 2-styryl-trimethoxy quinoline derivatives. nih.gov Notably, compounds 7e and 7f, which possess N-(4-benzoyl phenyl) and N-(4-phenoxy phenyl) groups respectively, demonstrated the most potent antiproliferative activity. nih.gov Interestingly, these compounds showed higher cytotoxicity against the resistant cancer cell lines (A2780/RCIS and MCF-7/MX) compared to their parental, sensitive cell lines. nih.gov Some of the tested compounds exhibited IC₅₀ values in the low micromolar range, indicating significant cytotoxic potential. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 7e | MCF-7 | 5.02 |

| Compound 7e | MCF-7/MX | Not Reported |

| Compound 7e | A2780 | Not Reported |

| Compound 7e | A2780/RCIS | Not Reported |

| Compound 7f | MCF-7 | Not Reported |

| Compound 7f | MCF-7/MX | Not Reported |

| Compound 7f | A2780 | Not Reported |

| Compound 7f | A2780/RCIS | Not Reported |

| Compound 7g | MCF-7 | 35.75 |

| Compound 7g | MCF-7/MX | Not Reported |

| Compound 7g | A2780 | Not Reported |

| Compound 7g | A2780/RCIS | Not Reported |

Modulation of Specific Oncogenic Pathways and Targets

The anticancer activity of quinoline derivatives is often attributed to their ability to interact with and modulate specific molecular targets and signaling pathways that are dysregulated in cancer. nih.gov While research specifically on 4-Hydroxy-5,6,7-trimethoxyquinoline's interaction with oncogenic pathways is nascent, studies on related quinazoline (B50416) derivatives provide valuable insights. For instance, a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds were found to strongly inhibit the phosphorylation of extracellular regulated kinase1/2 (ERK1/2) induced by epidermal growth factor (EGF) in PC3 prostate cancer cells. nih.gov The ERK signaling pathway is a critical pro-oncogenic pathway involved in cell proliferation, survival, and differentiation. nih.gov

Furthermore, the induction of apoptosis by some quinoline derivatives has been linked to the modulation of key apoptotic proteins. researchgate.net For example, some derivatives have been shown to elevate the levels of the tumor suppressor protein p53 and increase the Bax/Bcl-2 ratio, which promotes apoptosis. researchgate.net The ability of these compounds to target multiple oncogenic pathways underscores their potential as multifaceted anticancer agents.

Antimicrobial Properties

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. indianchemicalsociety.combenthamdirect.com While specific data on the antimicrobial activity of this compound is limited, the broader class of quinoline derivatives has demonstrated significant antibacterial and antifungal properties. indianchemicalsociety.combenthamdirect.comnih.govnih.gov

Research on various substituted quinolines has shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, novel 4-aminoquinolines have exhibited slight antibacterial activity. nih.gov The antimicrobial efficacy of quinoline derivatives is highly dependent on the nature and position of the substituents on the quinoline ring. benthamdirect.com Some quinoline-based hybrids have shown remarkable antifungal activity against clinically important pathogens like Cryptococcus neoformans and various Candida and Aspergillus species. nih.gov The development of resistance to existing antimicrobial drugs necessitates the exploration of new chemical entities, and quinoline derivatives represent a promising avenue of research in this regard. nih.gov

Antibacterial Activity (in vitro studies)

While this compound itself has been noted for its potential antimicrobial effects, specific in vitro studies detailing its activity against a broad range of bacterial species are not extensively documented in the available literature. ontosight.ai However, research into structurally similar quinoline derivatives provides insight into the potential antibacterial capacity of this compound class.

For instance, studies on 4-amino-8-methylquinolines substituted with hydroxyl or methoxy (B1213986) groups at the 5- and 6-positions have demonstrated slight antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov More complex fluoroquinolone derivatives, which incorporate a quinoline core, have been synthesized and show significant inhibitory potency. For example, a series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives exhibited good to excellent in vitro antibacterial activity against strains like Streptococcus pneumoniae and methicillin-resistant Staphylococcus epidermidis (MRSE), with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 4 µg/mL. nih.gov One derivative, compound 8f, was found to be 8 to 128 times more potent than reference drugs like ciprofloxacin (B1669076) and moxifloxacin (B1663623) against certain resistant strains of Staphylococcus aureus. nih.gov

These findings suggest that the quinoline scaffold is a viable framework for developing antibacterial agents. The activity is highly dependent on the nature and position of the substituents on the quinoline ring. researchgate.net Further investigation is required to determine the specific antibacterial spectrum and efficacy of this compound.

Antifungal Activity (in vitro studies)

Similar to its antibacterial profile, direct in vitro antifungal studies on this compound are limited. The broader family of quinoline derivatives, however, has shown promise as antifungal agents.

Research has focused on modifying the quinoline structure to enhance antifungal potency. For example, the development of novel 8-hydroxyquinoline (B1678124) derivatives has yielded compounds with significant activity. rsc.org A clear structure-activity relationship was observed where a free hydroxyl group at the 8-position and the introduction of hydrophilic heterocyclic substituents at the 7-position were crucial for antifungal action. rsc.org One such derivative with dimethoxy groups on an attached pyrimidinyl ring showed promising activity against Candida albicans and various dermatophytes, with MIC values as low as 4 μg/mL against all tested fungal species. rsc.org This highlights the importance of hydroxyl and methoxy substitutions in tuning the antifungal properties of quinoline-based compounds. The potential of this compound in this context remains an area for future research.

Antioxidant Activity Studies

The antioxidant potential of quinoline derivatives is an area of active investigation, with the number and position of hydroxyl groups often playing a critical role in their free-radical scavenging ability. nih.gov While specific antioxidant assays for this compound are not detailed in the reviewed literature, studies on related compounds offer valuable insights.

Research on newly synthesized quinoline derivatives indicates that their antioxidant activity can vary significantly based on their specific functional groups. nih.gov For example, in one study comparing different quinoline derivatives using DPPH and ABTS radical scavenging assays, the antioxidant potential was highly dependent on the specific chemical structure. nih.gov It is generally understood that an increase in the number of hydroxyl groups can enhance antioxidant potential. nih.gov Furthermore, compounds like 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have demonstrated neuroprotective effects attributed to their antioxidant properties and their ability to enhance the endogenous antioxidant system. nih.gov Given its hydroxyl and methoxy substitutions, this compound is a candidate for possessing antioxidant properties, though this requires experimental validation.

Other Biological Activities and Pharmacological Potentials (excluding human clinical data)

Beyond direct antimicrobial and antioxidant effects, this compound and its analogs are being explored for other therapeutic applications.

The quinoline core has been used as a scaffold to design inhibitors of Hepatitis B Virus (HBV). Research into agents that target the HBV capsid protein has led to the synthesis and evaluation of numerous derivatives. nih.gov In a study focused on developing such agents, a series of compounds were synthesized based on a lead structure identified through in silico screening. nih.gov The structure-activity relationship studies revealed that hydrophilic substituents were generally favorable for anti-HBV activity. However, a derivative featuring a methoxy group (compound 3j) was found to be inactive, suggesting that this particular substitution may not be conducive to potent anti-HBV activity within that specific molecular framework. nih.gov

Table 1: Anti-HBV Activity of a Methoxy-Substituted Derivative

| Compound ID | Key Substituent | Anti-HBV Activity | Source |

|---|

This table reflects findings for a related derivative, not the primary compound of this article.

The potential utility of quinoline derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease is an emerging field of research. The neuroprotective effects often stem from antioxidant activity, metal chelation, and modulation of neuroinflammation. researchgate.net

For example, 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to possess neuroprotective properties in an experimental model of Parkinson's disease by boosting the antioxidant system and suppressing apoptosis. nih.gov In the realm of Alzheimer's disease research, hydroxylated analogs of compounds used for imaging β-Amyloid plaques are of significant interest. Non-invasive detection of these plaques using techniques like positron emission tomography (PET) is crucial for early diagnosis and monitoring disease progression. nih.gov Structural isomers of the imaging agent Pittsburgh Compound B (PIB), featuring a hydroxyl group at different positions (4, 5, or 7), have been synthesized and evaluated for their binding affinity to Aβ fibrils. nih.gov These studies underscore the importance of the hydroxyl group's position on the aromatic ring system for target engagement in the brain, suggesting a potential role for compounds like this compound in this research area.

Table 2: Binding Affinity of Hydroxy-Substituted Analogs to Aβ Fibrils

| Compound | Hydroxyl Position | Inhibition Constant (Ki, nM) | Source |

|---|---|---|---|

| Unlabeled Analogs of PIB | |||

| 6a | 4 | 18.8 ± 3.8 | nih.gov |

| 6b | 5 | 11.5 ± 3.0 | nih.gov |

| 6c | 7 | 11.2 ± 0.5 | nih.gov |

This table shows data for hydroxy-substituted benzothiazole (B30560) analogs, providing context for the role of hydroxyl groups in targeting neurodegenerative disease markers.

Quinoline-based molecules are being increasingly explored as anti-inflammatory agents. researchgate.net The anti-inflammatory effects of these compounds can be attributed to various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. researchgate.net The presence of methoxy groups on phenolic compounds has also been linked to anti-inflammatory activity. nih.govd-nb.info

Studies have shown that methoxyphenolic compounds can inhibit the expression of multiple inflammatory mediators in human airway cells, such as various interleukins and chemokines. nih.govd-nb.info Apocynin (4-hydroxy-3-methoxy-acetophenone), a naturally occurring methoxyphenolic compound, has demonstrated anti-inflammatory properties in several cell types. nih.govd-nb.info Given that this compound possesses both a quinoline core and multiple methoxy groups, it is considered to have potential anti-inflammatory effects, though the specific mechanisms and potency require dedicated investigation. ontosight.ai

Antiprotozoal Research (e.g., Antimalarial)

The quinoline core is historically significant in the development of antimalarial drugs. nih.gov The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has driven continuous research into new quinoline-based compounds. nih.govmdpi.com

The mechanism of action for many 4-aminoquinoline (B48711) drugs, such as chloroquine, involves accumulating in the parasite's acidic food vacuole. nih.govyoutube.com Inside the vacuole, the drug is thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, ultimately killing the parasite. nih.govpharmacy180.com Structural modifications to the quinoline ring and its side chains are a key strategy to overcome resistance and enhance efficacy. nih.govnih.gov

Research into quinoline derivatives has explored various modifications to enhance antimalarial activity:

Hybrid Compounds: A common strategy involves creating hybrid molecules that combine the quinoline scaffold with other pharmacophores. mdpi.com For instance, hybrid compounds of 4-aminoquinoline and cinnamoyl scaffolds linked by an aminobutyl chain have shown high activity against the erythrocytic stages of P. falciparum. mdpi.com Similarly, quinoline-ferrocene hybrids, like Ferroquine, have demonstrated effectiveness against multi-drug resistant P. falciparum isolates. mdpi.com

Structural Modifications: The substitution pattern on the quinoline ring is crucial for activity. A chloro group at the 7-position, as seen in chloroquine, is often considered essential for optimal activity, while substitutions at other positions can either enhance or diminish the antimalarial effect. youtube.com For example, introducing a methyl group at the third position can lead to a less toxic but also less potent derivative. youtube.com

Chalcone Derivatives: Chalcones incorporating a quinoline ring have been synthesized and evaluated for their ability to inhibit β-hematin formation, a critical step in heme detoxification by the parasite. nih.gov

While specific data on this compound is not available, the extensive research on related quinolines suggests that this compound and its derivatives could be valuable candidates for antiprotozoal drug discovery, particularly if they can overcome existing resistance mechanisms.

Antiviral Research (excluding human clinical data)

The investigation of quinoline derivatives for antiviral activity is an emerging area of research. While direct studies on this compound are not prominent, related heterocyclic structures have shown promise against various viruses.

For example, 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) have been investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov Molecular docking studies suggest these compounds could bind to the active site of this crucial viral enzyme, thereby inhibiting viral replication. nih.gov

Other related flavonoid structures, which share some structural similarities with the quinoline ring system, have also been evaluated for antiviral properties. For instance, 5,7,4'-trihydroxy-8-methoxyflavone has been shown to inhibit the replication of influenza A and B viruses by interfering with the fusion of the viral envelope with the host cell membrane. nih.gov

Although specific antiviral data for this compound is lacking, the findings for structurally similar compounds suggest that the quinoline scaffold could be a valuable template for the design of new antiviral agents.

Enzyme Inhibition Studies (e.g., Topoisomerase, LOX, PI3Kα)

Quinoline and its derivatives have been extensively studied as inhibitors of various enzymes implicated in human diseases, including cancer and inflammation.

Topoisomerase Inhibition:

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. nih.govcore.ac.uk Several quinoline-based compounds have been developed as topoisomerase inhibitors. nih.govrsc.org

A novel class of quinoline-based topoisomerase 1 (Top1) inhibitors has been designed to overcome the limitations of existing drugs like camptothecin. nih.gov One such compound, N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine, demonstrated potent inhibition of human Top1 with an IC50 value of 29 ± 0.04 nM. nih.gov

Pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit both topoisomerase I and IIα. mdpi.com One derivative, in particular, exhibited 88.3% inhibition of topoisomerase IIα activity, comparable to the standard drug etoposide. mdpi.com

Acridine-thiosemicarbazone derivatives, which contain a quinoline-like acridine (B1665455) core, have also been identified as potent inhibitors of topoisomerase IIα. nih.gov

Lipoxygenase (LOX) Inhibition:

Lipoxygenases are enzymes involved in the inflammatory pathway, and their inhibition is a target for anti-inflammatory drug development. rsc.org Several quinoline derivatives have shown potential as LOX inhibitors. nih.govnih.gov

Novel quinoline compounds incorporating a pyrazole (B372694) scaffold have been synthesized and evaluated for their anti-inflammatory and LOX inhibitory activity. nih.gov Several of these compounds exhibited significant in vitro LOX inhibitory activity, surpassing that of the reference drug zileuton. nih.gov

2-aryl quinoline derivatives have been identified as the first inhibitors of 12R-lipoxygenase (12R-LOX), an enzyme implicated in skin inflammation. nih.gov The most potent of these compounds demonstrated concentration-dependent inhibition of 12R-hLOX with IC50 values as low as 12.48 ± 2.06 μM. nih.govresearchgate.net

PI3Kα Inhibition:

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway that is often dysregulated in cancer. The quinoline scaffold has been utilized as a template for the development of potent PI3K inhibitors. frontiersin.orgnih.gov

A series of novel 4-acrylamido-quinoline derivatives have been designed as potent dual PI3K/mTOR inhibitors. frontiersin.orgnih.gov These compounds exhibited remarkable inhibitory activity against PI3Kα, with IC50 values in the sub-nanomolar to low nanomolar range. frontiersin.orgnih.gov

Various quinoline derivatives, including those with a 4-aniline quinoline structure containing a phenylsulfonylurea moiety, have shown dual PI3K/mTOR inhibitory effects. nih.gov

Condensed heterocyclic systems, such as imidazo[4,5-c]quinolines and thieno[3,2-c]quinolines, have also demonstrated significant PI3K inhibitory activity. nih.gov

The following table summarizes the enzyme inhibitory activities of some quinoline derivatives:

Table 1: Enzyme Inhibitory Activity of Selected Quinoline Derivatives| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Quinoline-based Top1 inhibitor | Topoisomerase 1 (Top1) | IC50 of 29 ± 0.04 nM | nih.gov |

| Pyrazolo[4,3-f]quinoline derivative | Topoisomerase IIα | 88.3% inhibition | mdpi.com |

| 2-aryl quinoline derivative | 12R-lipoxygenase (12R-LOX) | IC50 of 12.48 ± 2.06 μM | nih.govresearchgate.net |

| 4-acrylamido-quinoline derivative | PI3Kα | IC50 values from 0.50 to 2.03 nM | frontiersin.orgnih.gov |

| 3-phenylsulfonylurea-4-aniline quinoline | PI3K | IC50 of 0.72 μM | nih.gov |

Structure Activity Relationship Sar Studies of 4 Hydroxy 5,6,7 Trimethoxyquinoline Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of the quinoline (B57606) core is highly dependent on the nature and position of its substituents. Research on various quinoline derivatives has identified several key positions where modifications can significantly enhance or diminish potency and selectivity.

For general anticancer activity in quinoline derivatives, studies have shown that specific substitutions are critical for optimal efficacy. For instance, the presence of an aniline (B41778) group at the C-4 position, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 play an important role in the molecule's activity. nih.gov

In a specific study on 5-hydroxy-7-methoxy-2-phenyl-4-quinolones as antimitotic agents, the presence of a 5-hydroxyl group and a 7-methoxy group were found to be essential for activity. nih.gov The study also demonstrated that adding certain substituents to the 2-phenyl ring could be highly advantageous. A fluoro group at the 3'- or 2'-position, or a methoxy (B1213986) or chloro group at the 3'-position, enhanced both cell cycle arrest and antiproliferative activities. nih.gov

Conversely, in the development of allosteric modulators for the A1 adenosine (B11128) receptor based on a different heterocyclic system (2-aminothiophenes), it was found that amide and hydrazide groups at the 3-position resulted in inactive compounds, whereas a 3-benzoyl group conferred allosteric effects. nih.gov This highlights how the electronic and steric properties of substituents are finely tuned to the specific biological target.

The table below summarizes the observed impact of various substituents on the biological activity of quinoline-related scaffolds based on published research.

| Position | Substituent Group | Observed Impact on Activity | Reference |

| C-2 (Phenyl Ring) | Fluoro (at 3' or 2' position) | Advantageous for antimitotic activity | nih.gov |

| C-2 (Phenyl Ring) | Methoxy or Chloro (at 3' position) | Advantageous for antimitotic activity | nih.gov |

| C-3 | Cyano | Important for optimal anticancer activity | nih.gov |

| C-4 | Aniline | Important for optimal anticancer activity | nih.gov |

| C-5 | Hydroxyl | Essential for antimitotic activity | nih.gov |

| C-6 | Aminoacrylamide | Important for optimal anticancer activity | nih.gov |

| C-7 | Alkoxy/Methoxy | Important for anticancer and essential for antimitotic activity | nih.govnih.gov |

| N-1 | Unsubstituted | Essential for antimitotic activity | nih.gov |

Role of the Trimethoxy Grouping in Activity

The presence of methoxy groups, particularly on the benzene (B151609) ring portion of the quinoline scaffold, is a recurring feature in biologically active derivatives. The 5,6,7-trimethoxy substitution pattern on the 4-hydroxyquinoline (B1666331) core is significant for its potential influence on the molecule's electronic properties, lipophilicity, and metabolic stability.

Conformational Effects on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein or enzyme. Conformational analysis, often performed using theoretical calculations, helps identify the most stable spatial arrangements of a molecule. ufms.br

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target and elicit a response. vietnamjournal.runih.gov

Pharmacophore modeling for quinoline-based inhibitors targeting various proteins has revealed common structural requirements. For instance, a successful pharmacophore model (DHHRR) developed to identify inhibitors of Plasmodium falciparum Hsp90 (a target in malaria) consisted of five key features: one hydrogen bond donor, two hydrophobic groups, and two aromatic rings. nih.gov

The structure of 4-hydroxy-5,6,7-trimethoxyquinoline aligns well with such a pharmacophore model:

Aromatic Rings (R): The fused benzene and pyridine (B92270) rings of the quinoline core provide the two required aromatic features.

Hydrogen Bond Donor (D): The hydroxyl group at the C-4 position can act as a potent hydrogen bond donor.

Hydrophobic Groups (H): The trimethoxy groups (-OCH3) at positions C-5, C-6, and C-7, along with the aromatic rings themselves, contribute to the hydrophobic character of the molecule, facilitating interactions with nonpolar regions of a binding site.

The table below maps the structural features of this compound to a representative pharmacophore model.

| Pharmacophore Feature | Corresponding Structural Element of this compound |

| Aromatic Ring 1 | Quinoline Ring System (Benzene portion) |

| Aromatic Ring 2 | Quinoline Ring System (Pyridine portion) |

| Hydrogen Bond Donor | 4-Hydroxyl (-OH) group |

| Hydrophobic Center 1 | 5,6,7-Trimethoxy (-OCH3) groups |

| Hydrophobic Center 2 | Aromatic Ring System |

This alignment suggests that this compound possesses the necessary chemical features to interact effectively with biological targets that recognize this type of pharmacophoric pattern, such as the ATP binding pocket of certain kinases or heat shock proteins. nih.gov

Future Directions and Research Perspectives

Development of Advanced Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives is a well-established field, with classic methods like the Knorr quinoline synthesis providing a foundation. orientjchem.org However, future efforts for preparing 4-Hydroxy-5,6,7-trimethoxyquinoline and its analogs will likely focus on more advanced and efficient methodologies. The pursuit of greener and more atom-economical reactions is a key trend. Microwave-assisted organic synthesis, for instance, has been successfully employed for the preparation of related 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives, suggesting its applicability for quinoline synthesis to reduce reaction times and improve yields. nih.gov

Furthermore, the development of novel catalytic systems, potentially involving transition metals, could offer more selective and efficient routes to functionalize the quinoline core. Flow chemistry is another promising avenue, allowing for safer, more scalable, and highly controlled production of quinoline-based compounds. The synthesis of 4-hydroxyquinoline (B1666331) compounds can also be achieved through the dehydrogenation of the corresponding 4-keto-1,2,3,4-tetrahydroquinoline compounds, a process that could be optimized using modern catalytic techniques. google.com

A new synthesis process for the related 4-hydroxy-7-methoxyquinoline (B63709) highlights the importance of process optimization, including the recycling of reagents like trimethyl orthoformate and precise temperature control during aminolysis and cyclization to improve yield. google.com Such strategies will be crucial for the large-scale and cost-effective production of this compound for extensive preclinical and potential clinical studies.

Exploration of Novel Biological Targets and Therapeutic Areas

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and DNA, leading to a broad spectrum of pharmacological effects such as antimicrobial, antimalarial, anticancer, and anti-inflammatory activities. ontosight.ai For this compound, future research should aim to identify its specific molecular targets to elucidate its mechanism of action.

Anticancer Potential: The 5,6,7-trimethoxy substitution pattern is a recurring motif in potent anticancer agents. nih.gov For example, derivatives of 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine have shown significant cytotoxic activity against various human cancer cell lines, including drug-resistant ones. nih.gov These compounds have been found to act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis. nih.gov Future studies on this compound should therefore investigate its potential as a tubulin inhibitor and its efficacy against a broad panel of cancer cell lines.

Neuroprotective Effects: Several quinoline derivatives have demonstrated neuroprotective properties. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has shown promise in experimental models of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis. nih.gov Another related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, exhibited neuroprotective effects in a rat model of cerebral ischemia/reperfusion by reducing inflammation and apoptosis. nih.gov Given the structural similarities, investigating the neuroprotective potential of this compound in models of neurodegenerative diseases like Alzheimer's and Parkinson's is a logical next step. nih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of quinoline and flavonoid derivatives are well-documented. nih.govmdpi.com For example, 4'-bromo-5,6,7-trimethoxyflavone, a related compound, was found to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Therefore, exploring the anti-inflammatory activity of this compound and its potential to modulate inflammatory pathways, such as the NF-κB signaling pathway, could open up new therapeutic avenues for inflammatory disorders. nih.gov

Integration of Advanced Computational Approaches for Rational Design

In silico methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, computational approaches can be leveraged in several ways.

Molecular Docking and Dynamics: Molecular docking studies can predict the binding affinity and interaction patterns of this compound with potential biological targets. For instance, docking simulations have been used to explore the interactions of quinoline derivatives with the active sites of enzymes like tubulin and CYP450. nih.govresearchgate.net Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and provide insights into the dynamic behavior of the molecule at the active site. nih.gov

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of this compound analogs with their biological activity. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives. Pharmacophore modeling can identify the essential three-dimensional arrangement of functional groups required for biological activity, providing a template for virtual screening and the design of new scaffolds.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. researchgate.net Early assessment of these properties can help to identify and address potential liabilities, reducing the likelihood of late-stage failures in drug development.

Strategies for Lead Compound Optimization in Preclinical Settings

Once promising biological activity is identified for this compound, lead optimization will be crucial to enhance its drug-like properties. This involves a multi-pronged approach to improve potency, selectivity, and pharmacokinetic parameters while minimizing toxicity.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship is fundamental. This involves synthesizing a library of analogs by modifying the substituents on the quinoline ring. For example, the nature and position of substituents on the phenyl ring of N-aryl-trimethoxy quinoline-4-amine derivatives have been shown to significantly influence their anticancer activity. nih.gov Understanding these SARs is critical for designing compounds with improved efficacy. orientjchem.org

Improving Pharmacokinetic Properties: Preclinical studies will need to assess the metabolic stability, solubility, and bioavailability of this compound. Modifications to the chemical structure, such as the introduction of specific functional groups, can be made to improve these properties. For example, lead optimization of quinazoline (B50416) derivatives for Alzheimer's disease focused on enhancing blood-brain barrier permeation. nih.gov

Mechanism of Action Deconvolution: A thorough understanding of the mechanism of action is essential for preclinical development. This involves identifying the primary molecular target and elucidating the downstream signaling pathways affected by the compound. Techniques such as thermal shift assays, affinity chromatography, and gene expression profiling can be employed for target identification and validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.